molecular formula C16H13BrN2O3 B3749501 2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B3749501
M. Wt: 361.19 g/mol
InChI Key: QARIQSFQRODEJS-UHFFFAOYSA-N
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Description

The compound “2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with two phenyl rings. One of the phenyl rings is substituted with a bromine atom, and the other is substituted with two methoxy groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxadiazoles in general are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the carbon atoms of the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom and the methoxy groups in this compound would likely affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some oxadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its activity, reducing its toxicity, and developing methods for its large-scale synthesis .

properties

IUPAC Name

2-(2-bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-19-16(22-15)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARIQSFQRODEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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